A Comprehensive Technical Guide to 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. While this exact molecule is not extensively cataloged, its constituent parts suggest significant potential as a versatile intermediate for drug discovery. This document outlines its core physicochemical properties, proposes a robust synthetic strategy based on established methodologies for this scaffold, and explores its potential applications as a key building block for developing novel therapeutics, particularly in oncology and immunology.
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of numerous drug development programs. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal fragment for targeting a wide array of biological macromolecules, most notably protein kinases. The pyridine nitrogen atom frequently engages in critical "hinge-binding" interactions within the ATP-binding pockets of kinases, a feature exploited in many potent inhibitors.[1]
Derivatives of this scaffold have demonstrated significant therapeutic potential across various disease areas. They form the core of inhibitors targeting Fibroblast Growth Factor Receptors (FGFR)[2], Ataxia-Telangiectasia Mutated (ATM) kinase for cancer therapy[3], phosphodiesterase 4B (PDE4B) for inflammatory diseases[4], and Met kinase.[5] The broad applicability of this structural motif underscores the importance of developing novel, functionalized derivatives that can serve as starting points for new chemical entities. The title compound, with its strategically placed formyl and carboxylic acid groups, represents one such high-potential building block.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The following section details the computed properties and structural features of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Core Physicochemical Data
The key quantitative descriptors for the title compound are summarized below. These values have been calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | - |
| Chemical Formula | C₉H₆N₂O₃ | - |
| Molecular Weight | 190.16 g/mol | Calculated |
| Exact Mass | 190.03784 Da | Calculated |
| CAS Number | Not Assigned | - |
Structural Analysis
The molecule's structure is defined by the fusion of a pyrrole and a pyridine ring, decorated with two key functional groups that dictate its reactivity and potential biological interactions.
Caption: Molecular structure of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Key Structural Features:
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Aromatic Core: The fused pyrrolo-pyridine system is aromatic, providing a rigid planar scaffold.
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Hydrogen Bond Donors: The pyrrole N-H and the carboxylic acid O-H groups are potent hydrogen bond donors.
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Hydrogen Bond Acceptors: The pyridine nitrogen, the formyl oxygen, and the two carboxylic acid oxygens can all act as hydrogen bond acceptors. This multiplicity of interaction points is highly valuable for achieving specific binding to biological targets.
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Reactive Handles: The formyl (aldehyde) group at the C3 position and the carboxylic acid at the C4 position are versatile functional groups. The aldehyde is amenable to reactions like reductive amination and Wittig olefination, while the carboxylic acid can readily form amides, esters, and other derivatives. This dual functionality makes the molecule an excellent platform for building chemical libraries.
Proposed Synthetic Strategy
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
